1-(2-chlorobenzyl)-4-(4-chlorophenyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of 1-(2-chlorobenzyl)-4-(4-chlorophenyl)piperazine and related compounds typically involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. Studies by Quan (2006) and Ning-wei (2005) have outlined the synthesis of similar piperazine derivatives from dichloro-nitrobenzene and piperazine, achieving total yields of around 48.2% (Quan, 2006) (Li Ning-wei, 2005).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques such as IR and NMR. The structure of 1-(2-chlorobenzyl)-4-(4-chlorophenyl)piperazine derivatives has been confirmed through these methods, ensuring the accuracy of the synthetic procedures and the identity of the synthesized compounds (Quan, 2006) (Li Ning-wei, 2005).
properties
IUPAC Name |
1-(4-chlorophenyl)-4-[(2-chlorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2/c18-15-5-7-16(8-6-15)21-11-9-20(10-12-21)13-14-3-1-2-4-17(14)19/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZSTAZHERQKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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